

F.A.M.E. Mix RM-6 Certified Reference Material: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RM 06

Cat. No.: B1680652

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the F.A.M.E. (Fatty Acid Methyl Ester) Mix RM-6, a certified reference material (CRM) designed for accurate and reliable quantification of fatty acids in various matrices. This document outlines its composition, certification details, and recommended experimental protocols for its use in gas chromatography (GC), aligning with established analytical methodologies.

Introduction to F.A.M.E. Mix RM-6

F.A.M.E. Mix RM-6 is a quantitative analytical standard produced by Supelco®, a brand of Merck KGaA. It is a neat mixture of seven fatty acid methyl esters, formulated to be analogous to the fatty acid profiles found in common animal and vegetable oils.^{[1][2][3]} This certified reference material is manufactured and certified under the stringent quality guidelines of ISO 17034 and ISO/IEC 17025, ensuring its metrological traceability and the accuracy of its certified values.^{[1][2][3]}

The primary application of F.A.M.E. Mix RM-6 is in the calibration and quality control of analytical instrumentation, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems used in food and beverage analysis and other relevant fields.^{[1][2]} Its composition is in accordance with the American Oil Chemists' Society (AOCS) Method Ce 1-62, a standard method for the analysis of fatty acid composition by GC.^{[1][2][3]}

Composition and Certified Values

The F.A.M.E. Mix RM-6 is a carefully prepared mixture of seven fatty acid methyl esters. The certified values for each component are provided in weight percentage (wt. %). While the Certificate of Analysis provides the most accurate, lot-specific information including expanded uncertainties, the nominal composition is presented in the table below.

Component	Common Name	CAS Number	Formula	Certified Value (wt. %)
Methyl Myristate	Methyl tetradecanoate	124-10-7	<chem>C15H30O2</chem>	2
Methyl Palmitate	Methyl hexadecanoate	112-39-0	<chem>C17H34O2</chem>	30
Methyl Palmitoleate	Methyl cis-9-hexadecenoate	1120-25-8	<chem>C17H32O2</chem>	3
Methyl Stearate	Methyl octadecanoate	112-61-8	<chem>C19H38O2</chem>	14
Methyl Oleate	Methyl cis-9-octadecenoate	112-62-9	<chem>C19H36O2</chem>	41
Methyl Linoleate	Methyl cis,cis-9,12-octadecadienoate	112-63-0	<chem>C19H34O2</chem>	7
Methyl Linolenate	Methyl cis,cis,cis-9,12,15-octadecatrienoate	301-00-8	<chem>C19H32O2</chem>	3

Note: The certified values and their uncertainties are lot-specific and should be obtained from the Certificate of Analysis accompanying the product.

Experimental Protocols

The use of F.A.M.E. Mix RM-6 as a calibration or quality control standard requires a robust and validated analytical method. The following protocol is a general guideline based on AOCS Method Ce 1-62 and common practices for FAME analysis by gas chromatography with flame ionization detection (GC-FID).

Sample Preparation

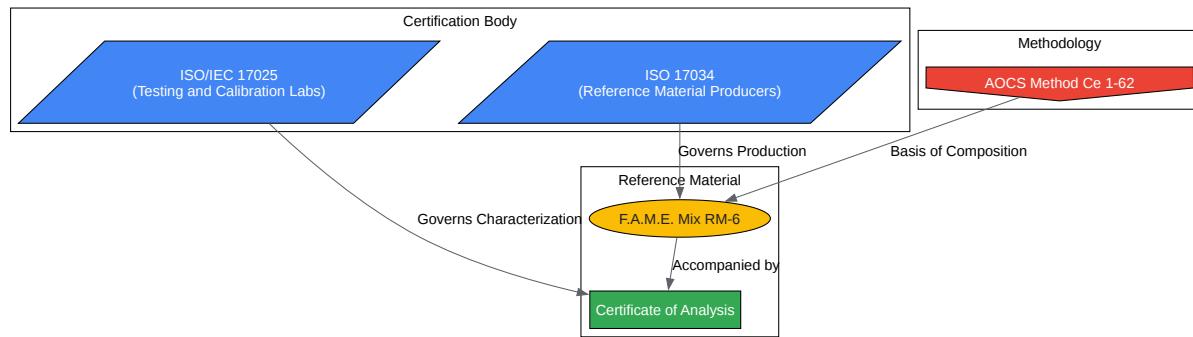
As F.A.M.E. Mix RM-6 is a neat standard, it must be accurately diluted in a suitable solvent prior to injection.

- **Gravimetric Dilution:** For the highest accuracy, prepare stock and working standards gravimetrically.
- **Solvent Selection:** Use a high-purity, GC-grade solvent such as hexane or heptane.
- **Concentration Range:** Prepare a series of dilutions to create a calibration curve that brackets the expected concentration of FAMEs in the unknown samples.

Gas Chromatography (GC) Conditions

The following are typical GC parameters for the analysis of FAMEs using a polar capillary column, which is recommended for resolving positional and geometric isomers.

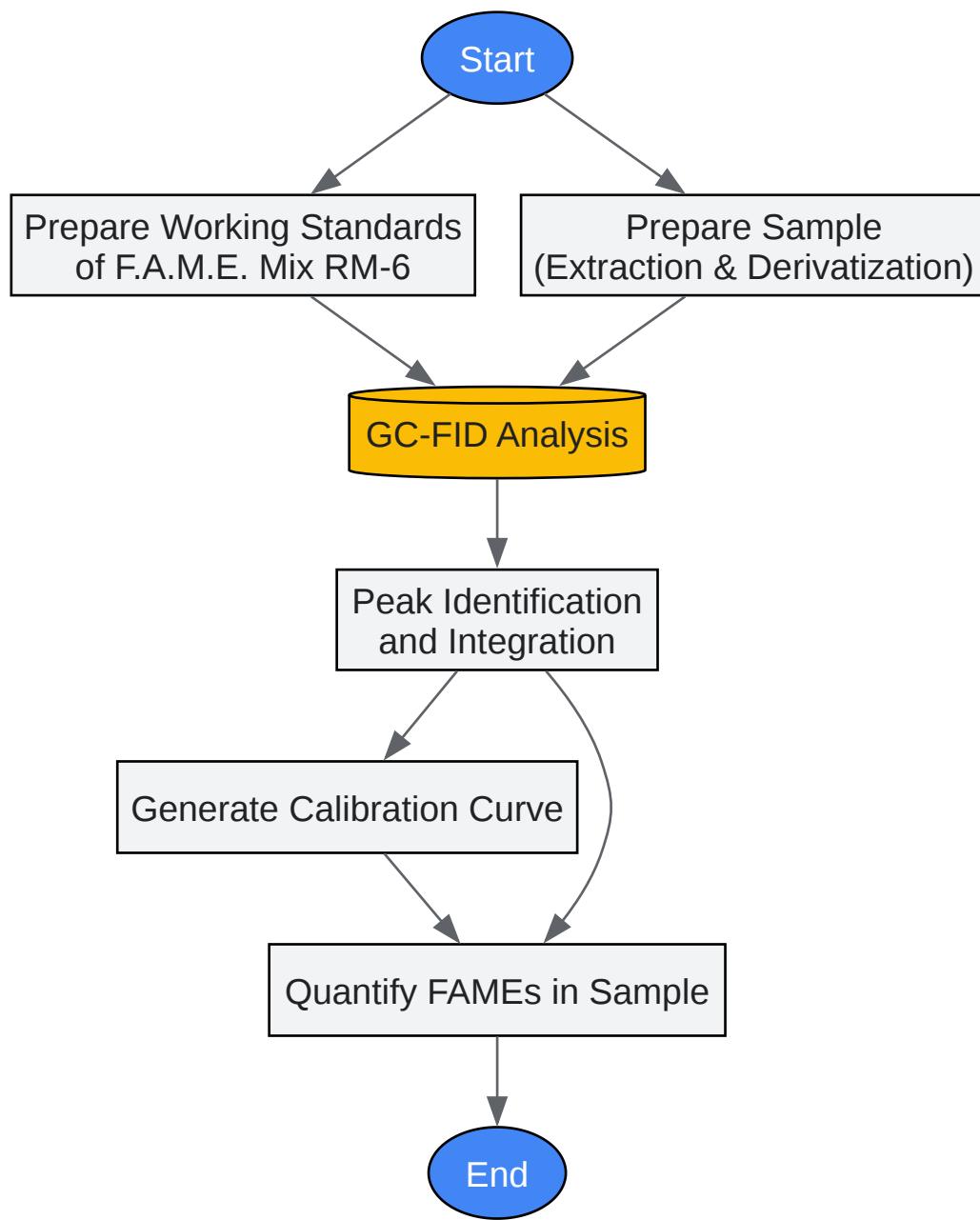
- **Instrument:** Gas chromatograph equipped with a flame ionization detector (FID).
- **Column:** A highly polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., SP-2560, CP-Sil 88), is recommended for optimal separation of FAMEs.
 - **Dimensions:** 100 m x 0.25 mm i.d., 0.20 μ m film thickness.
- **Carrier Gas:** Hydrogen or Helium, with a constant flow or constant pressure setting.
- **Injector:**
 - **Mode:** Split injection.
 - **Injector Temperature:** 250 °C.


- Split Ratio: 100:1 (can be optimized based on concentration).
- Oven Temperature Program:
 - Initial Temperature: 140 °C, hold for 5 minutes.
 - Ramp: 4 °C/min to 240 °C.
 - Final Hold: Hold at 240 °C for a sufficient time to elute all components.
- Detector:
 - Detector: Flame Ionization Detector (FID).
 - Temperature: 260 °C.
 - Gas Flows: Optimize hydrogen, air, and makeup gas flows as per instrument manufacturer's recommendations.

Data Analysis and Quantification

- Peak Identification: Identify the FAME peaks in the chromatogram by comparing their retention times with those of the F.A.M.E. Mix RM-6 standard.
- Calibration Curve: Generate a calibration curve for each FAME by plotting the peak area against the concentration for each standard. A linear regression is typically used.
- Quantification: Determine the concentration of each FAME in the unknown sample by using the calibration curve. The use of an internal standard (e.g., methyl heptadecanoate) is recommended to correct for injection volume variations and improve precision.

Diagrams and Workflows


Logical Relationship of F.A.M.E. Mix RM-6 Certification

[Click to download full resolution via product page](#)

Caption: Certification and methodological basis of F.A.M.E. Mix RM-6.

Experimental Workflow for FAME Quantification

[Click to download full resolution via product page](#)

Caption: General workflow for FAME analysis using a certified reference material.

Conclusion

F.A.M.E. Mix RM-6 is an indispensable tool for laboratories performing fatty acid analysis. Its certification under ISO 17034 and ISO/IEC 17025 provides confidence in the accuracy and reliability of analytical results. By following established methodologies such as AOCS Method Ce 1-62 and employing proper chromatographic techniques, researchers and scientists can

achieve precise and traceable quantification of fatty acids in a wide range of samples. For the most accurate data, always refer to the lot-specific Certificate of Analysis provided with the standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. library.aocs.org [library.aocs.org]
- 2. Fatty Acid Composition by Gas Chromatography [library.aocs.org]
- 3. chinaoils.cn [chinaoils.cn]
- To cite this document: BenchChem. [F.A.M.E. Mix RM-6 Certified Reference Material: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680652#what-is-f-a-m-e-mix-rm-6-certified-reference-material>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com